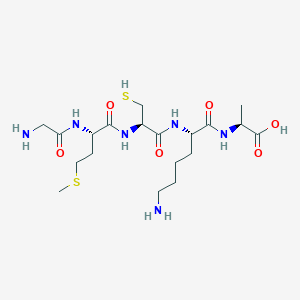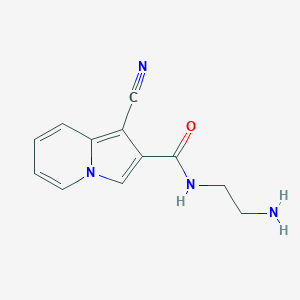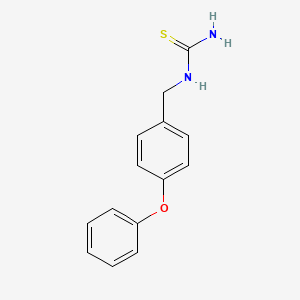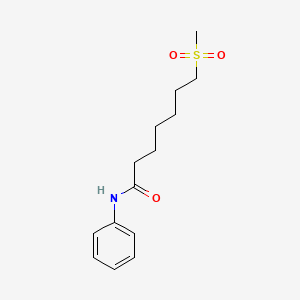![molecular formula C13H13ClO4 B14217441 3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 820215-97-2](/img/structure/B14217441.png)
3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is an organic compound characterized by its unique structure, which includes a chloro, methoxy, and prop-2-yn-1-yloxy substituent on a phenyl ring, attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Substitution Reaction: The phenol derivative undergoes a substitution reaction with propargyl bromide in the presence of a base to introduce the prop-2-yn-1-yloxy group.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated compound is methoxylated using a methoxylating agent like dimethyl sulfate or methyl iodide.
Carboxylation: Finally, the compound is carboxylated to introduce the propanoic acid moiety, typically using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Esterification: Sulfuric acid as a catalyst with methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
Esterification: Methyl esters of the propanoic acid.
Aplicaciones Científicas De Investigación
3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-Chloro-5-methoxyphenyl}propanoic acid
- 3-{2-Chloro-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
- 3-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
Uniqueness
3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is unique due to the specific combination of chloro, methoxy, and prop-2-yn-1-yloxy groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
820215-97-2 |
|---|---|
Fórmula molecular |
C13H13ClO4 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
3-(2-chloro-5-methoxy-4-prop-2-ynoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h1,7-8H,4-6H2,2H3,(H,15,16) |
Clave InChI |
BZWPPJMLGYHBKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCC(=O)O)Cl)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)


![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
